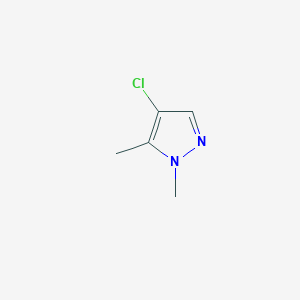

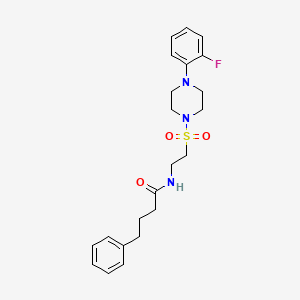

![molecular formula C17H19N3O4 B2608690 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1210908-69-2](/img/structure/B2608690.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide” is a complex organic compound. It contains a benzodioxole group, which is a type of aromatic ether, and a pyrimidinone group, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of similar benzodioxole-type compounds has been reported in the literature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxole group attached to a pyrimidinone group via an acetamide linker. The benzodioxole group is a type of aromatic ether, while the pyrimidinone group is a type of heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution .Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Agents: The benzo[d][1,3]dioxole scaffold has attracted attention due to its potential as a pharmacophore for anticancer agents. Researchers explore derivatives of this compound for their cytotoxic effects against cancer cells. By modifying the substituents on the aromatic ring or the acetamide moiety, scientists aim to enhance selectivity and potency. Early studies suggest that certain derivatives exhibit promising antiproliferative activity against various cancer cell lines .

Anti-inflammatory Compounds: The presence of the benzo[d][1,3]dioxole ring system in this compound may contribute to anti-inflammatory properties. Researchers investigate its potential as an inhibitor of pro-inflammatory enzymes (such as cyclooxygenase and lipoxygenase) or as a modulator of inflammatory pathways. These efforts aim to develop novel anti-inflammatory drugs with improved efficacy and reduced side effects.

Organic Synthesis and Chemical Reactions

Building Block for Organic Synthesis: The benzo[d][1,3]dioxole motif serves as a versatile building block in organic synthesis. Chemists utilize it to construct more complex molecules through functional group transformations. For instance, the compound can undergo arylation reactions, aza-Michael additions, and Bischler–Napieralski cyclizations to yield diverse products. Researchers explore these synthetic routes to access structurally diverse compounds for drug discovery and material science .

Silane Derivatives: The compound’s triethoxysilane derivative, (benzo[d][1,3]dioxol-5-ylmethyl)triethoxysilane , finds applications in materials science. It acts as a coupling agent, promoting adhesion between organic polymers and inorganic surfaces. Researchers use it to modify surfaces, enhance coating durability, and improve material compatibility .

Materials Science and Surface Modification

Silica-Based Materials: The triethoxysilane derivative can be hydrolyzed to form silanol groups, which then condense to create silica-based materials. These materials find use in coatings, adhesives, and sealants. The benzo[d][1,3]dioxole functionality imparts specific properties to the resulting materials, such as improved water repellency, UV resistance, and mechanical strength .

Natural Product Total Synthesis

Aporphine Alkaloids: The compound’s benzo[d][1,3]dioxole structure plays a crucial role in the total synthesis of aporphine alkaloids. Researchers have achieved the first total synthesis of several aporphines, including (S)-(+)-ovigerine and (S)-(+)-N-formylovigerine, using this scaffold. These alkaloids exhibit diverse biological activities, making their efficient synthesis valuable for drug development and chemical biology .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-11(2)13-6-17(22)20(9-19-13)8-16(21)18-7-12-3-4-14-15(5-12)24-10-23-14/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQBPECMBCMRKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)

![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2608618.png)

![3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2608624.png)

![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2608625.png)

![[4-(Pyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2608629.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)